molecular formula C16H24O5 B1251804 Benesudon

Benesudon

Cat. No.: B1251804
M. Wt: 296.36 g/mol
InChI Key: IOBWHXDKGUYSRG-XFJVYGCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benesudon is a natural product found in Mollisia benesuada with data available.

Scientific Research Applications

Antibiotic and Antifungal Activities

Benesudon, a novel metabolite discovered in the ascomycete Mollisia benesuada, demonstrates significant antibacterial and antifungal properties. Identified as the first secondary metabolite from Mollisia benesuada, its structure was deduced using spectroscopic techniques. The alpha-methyleneketone moiety in this compound is believed to be responsible for its antibiotic effectiveness. Interestingly, when this compound reacts with cysteine, the resulting products lose their biological activities, highlighting its unique reactive nature (Thines, Arendholz, Anke, & Sterner, 1997).

Synthesis and Stereochemistry

The synthesis and stereochemical analysis of this compound have been areas of focus. Originally derived from D-glucose, this compound's synthesis involved radical cyclization to form its five-membered ring and oxidative decarboxylation to create the central double bond. This process led to the revision of its originally suggested stereochemistry, particularly for the quaternary center C(5). The absolute configuration of this compound has been confirmed as 4S,5R,6S (Clive, Minaruzzaman, & Yang, 2008).

Properties

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

(4R,5R,6R)-6-heptyl-4,5-dihydroxy-5-methyl-2-methylidene-4,6-dihydrofuro[2,3-b]pyran-3-one

InChI

InChI=1S/C16H24O5/c1-4-5-6-7-8-9-11-16(3,19)14(18)12-13(17)10(2)20-15(12)21-11/h11,14,18-19H,2,4-9H2,1,3H3/t11-,14-,16+/m1/s1

InChI Key

IOBWHXDKGUYSRG-XFJVYGCCSA-N

Isomeric SMILES

CCCCCCC[C@@H]1[C@]([C@@H](C2=C(O1)OC(=C)C2=O)O)(C)O

Canonical SMILES

CCCCCCCC1C(C(C2=C(O1)OC(=C)C2=O)O)(C)O

Synonyms

benesudon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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